DAT Inhibitory Potency: α-PVP vs. MDPV, α-PBP, α-PPP, and Cocaine in Rat Brain Synaptosomes
In a direct head-to-head study using [³H]dopamine uptake inhibition in rat brain synaptosomes, α-PVP exhibited an IC₅₀ at DAT of 12.8 ± 1.2 nM, placing it as the second most potent compound in the series after MDPV (4.1 ± 0.6 nM) and substantially more potent than the shorter-chain analogs α-PBP (63.3 ± 5.7 nM) and α-PPP (196.7 ± 9.9 nM) [1]. α-PVP is thus approximately 5-fold less potent at DAT than MDPV, but 5-fold more potent than α-PBP, 15-fold more potent than α-PPP, and 16-fold more potent than cocaine (211 ± 19 nM) [1].
| Evidence Dimension | DAT inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | α-PVP: 12.8 ± 1.2 nM |
| Comparator Or Baseline | MDPV: 4.1 ± 0.6 nM; α-PBP: 63.3 ± 5.7 nM; α-PPP: 196.7 ± 9.9 nM; Cocaine: 211 ± 19 nM |
| Quantified Difference | α-PVP is 5.0-fold less potent than MDPV; 4.9-fold more potent than α-PBP; 15.4-fold more potent than α-PPP; 16.5-fold more potent than cocaine |
| Conditions | [³H]dopamine uptake inhibition, rat brain synaptosomes, same experimental run |
Why This Matters
For researchers modeling psychostimulant potency or screening candidate countermeasures, α-PVP provides a mid-range DAT inhibitory benchmark between the ultra-potent MDPV and the weaker shorter-chain analogs, enabling graded dose-response characterization across the pyrrolidinophenone potency spectrum.
- [1] Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology. 2014;87:206–213. Table 1. doi:10.1016/j.neuropharm.2014.02.016. View Source
